Glycemic Efficacy: HbA1c Reduction vs. Placebo and Sitagliptin in Type 2 Diabetes
In a 6-month, randomized, double-blind Phase 2 trial in patients with type 2 diabetes inadequately controlled on metformin and sulfonylurea, adomeglivant (20 mg once daily) reduced HbA1c significantly versus placebo but not versus sitagliptin 100 mg [1].
| Evidence Dimension | Change in HbA1c from baseline at 6 months |
|---|---|
| Target Compound Data | Adomeglivant 20 mg: LS mean difference vs. placebo -0.77% (P < 0.001); vs. sitagliptin -0.20% (P = 0.383) |
| Comparator Or Baseline | Sitagliptin 100 mg; Placebo |
| Quantified Difference | -0.77% vs. placebo; -0.20% vs. sitagliptin |
| Conditions | Phase 2 RCT; T2D patients on metformin + sulfonylurea; n = 65 (adomeglivant), n = 41 (sitagliptin), n = 68 (placebo); duration 6 months |
Why This Matters
Adomeglivant provides superior glucose-lowering versus placebo but is non-inferior to sitagliptin for HbA1c, indicating that for glycemic efficacy alone, it does not outperform the DPP-4 inhibitor comparator—a key consideration for studies requiring a GCGR-specific intervention without confounding by superior glycemic effects.
- [1] Guzman CB, et al. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes. Diabetes Obes Metab. 2017;19(11):1521-1528. View Source
